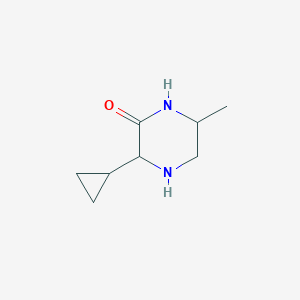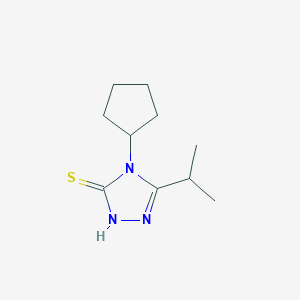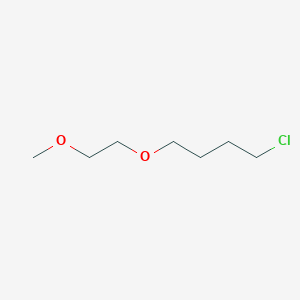
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family. This compound is characterized by a benzodiazole ring substituted with a methoxy group at the 4-position and an isopropyl group at the 2-position. Benzodiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and isopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Synthetic Route: The reaction proceeds through nucleophilic substitution, where the isopropyl group is introduced at the 2-position of the benzodiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biology: It is used in biological research to investigate its effects on various biological pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Methoxy-2-(propan-2-YL)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: This compound shares structural similarities but differs in its functional groups and biological activities.
Cyanate Ester Monomers: These compounds have different functional groups and are primarily used in materials science for their polymerization properties.
4-Hydroxy-2-quinolones: These compounds are known for their unique biological activities and are used in the synthesis of various heterocycles.
The uniqueness of this compound lies in its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-methoxy-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-12-8-5-4-6-9(14-3)10(8)13-11/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
CACGBKURAXVVKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N1)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)


![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)



![tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13192760.png)


